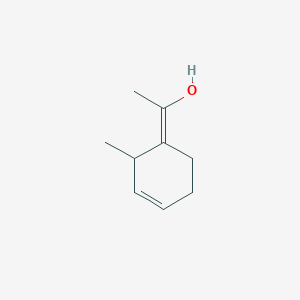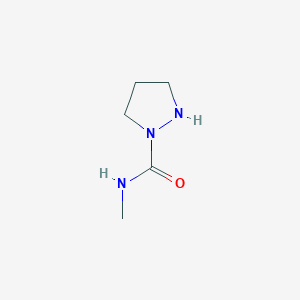
N-methylpyrazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyisoleucine is a natural nonproteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum). It possesses significant insulinotropic biological activity, making it a promising compound for the treatment of type II diabetes. The compound increases glucose-induced insulin release, which is strictly dependent on glucose concentration, thus avoiding undesirable side effects such as hypoglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyisoleucine can be synthesized through a two-step enzymatic process. The first step involves the aldol condensation of acetaldehyde and alpha-ketobutyrate catalyzed by specific aldolase, resulting in the formation of 4-hydroxy-3-methyl-2-keto-pentanoate. In the second step, amination of this intermediate by branched-chain amino acid aminotransferase leads to the synthesis of hydroxyisoleucine .
Industrial Production Methods: Industrial production of hydroxyisoleucine involves the optimization of factors leading to the preparation of high pharmacological strength extracts using multi-stage counter-current extraction. This method ensures a high yield of hydroxyisoleucine from fenugreek seeds .
Chemical Reactions Analysis
Types of Reactions: Hydroxyisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and pharmacological effects .
Common Reagents and Conditions:
Oxidation: Hydroxyisoleucine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various derivatives of hydroxyisoleucine that retain or enhance its biological activity .
Scientific Research Applications
Hydroxyisoleucine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: Hydroxyisoleucine is studied for its role in metabolic pathways and enzyme interactions.
Medicine: The compound is extensively researched for its potential in treating type II diabetes due to its insulinotropic properties. .
Industry: Hydroxyisoleucine is used in the development of dietary supplements and functional foods aimed at managing blood glucose levels
Mechanism of Action
Hydroxyisoleucine exerts its effects by increasing glucose-induced insulin release through a direct effect on isolated islet cells. The mechanism involves increased phosphorylation of Akt and reduced activation of Jun N-terminal kinase, extracellular signal-regulated kinase, p38 mitogen-activated protein kinase, and nuclear factor kappa B. These pathways are crucial for regulating insulin secretion and glucose metabolism .
Comparison with Similar Compounds
Hydroxyisoleucine is unique due to its glucose-dependent insulinotropic activity, which minimizes the risk of hypoglycemia. Similar compounds include:
Leucine: Another amino acid with insulinotropic properties but lacks glucose dependency.
Isoleucine: Shares structural similarities but does not exhibit the same level of insulinotropic activity.
Valine: Similar in structure but primarily involved in protein synthesis rather than insulin regulation
Hydroxyisoleucine stands out due to its specific action on insulin release and its potential therapeutic applications in managing diabetes and metabolic disorders.
Properties
CAS No. |
124072-93-1 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-methylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-3-7-8/h7H,2-4H2,1H3,(H,6,9) |
InChI Key |
QPKVPZXYKHZUJS-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CCCN1 |
Canonical SMILES |
CNC(=O)N1CCCN1 |
Synonyms |
1-Pyrazolidinecarboxamide,N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


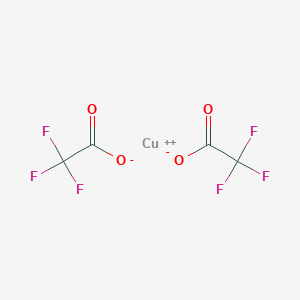
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
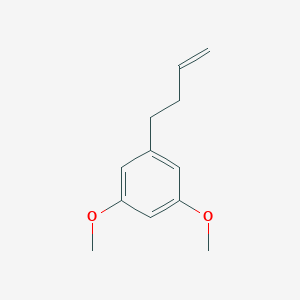
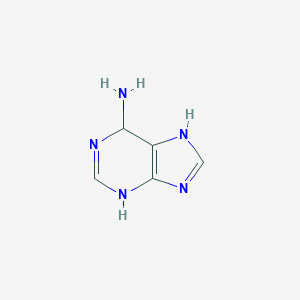
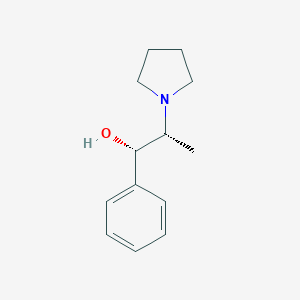

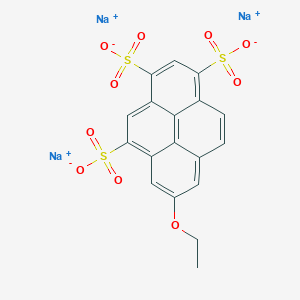

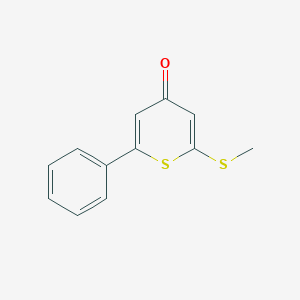
silyl](/img/structure/B55129.png)
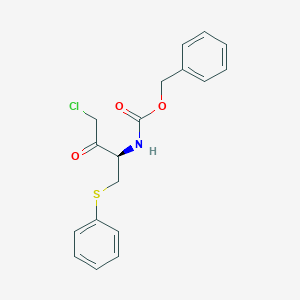
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)

